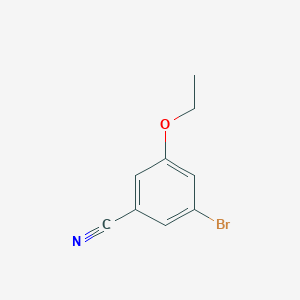
3-Bromo-5-ethoxybenzonitrile
Cat. No. B8703326
M. Wt: 226.07 g/mol
InChI Key: AFOIEEALSWDRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07989449B2
Procedure details


In analogy to the procedure described in WO2007060448, the reaction of 3-bromo-5-fluorobenzonitrile with ethanol using sodium bis(trimethylsilyl)amide as the base yielded the title compound as a light brown oil (yield: 44% of theory).



Name
Yield
44%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](F)[CH:9]=1)[C:5]#[N:6].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH2:21]([OH:23])[CH3:22]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:23][CH2:21][CH3:22])[CH:9]=1)[C:5]#[N:6] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 44% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
